Cas no 22948-02-3 (3-Aminothiophenol)

3-Aminothiophenol Chemical and Physical Properties
Names and Identifiers
-
- m-Amino Thiophenol
- 3-Aminothiophenol
- 3-Aminobenzenethiol
- 3-aminophenylmercaptan
- 3-Mercaptoaniline
- 3-thioaniline
- Benzenethiol,3-amino
- m-aminobenzenethiol
- m-mercaptoaniline
- m-mercaptobenzeneamine
- Benzenethiol, 3-amino-
- 3-aminobenzene-1-thiol
- KFFUEVDMVNIOHA-UHFFFAOYSA-N
- 3-amino thiophenol
- 3-amino-benzenethiol
- PubChem2470
- Jsp004629
- KFFUEVDMVNIOHA-UHFFFAOYSA-
- BCP18600
- STK802232
- BBL027659
- RP19653
- TRA0092326
- VZ26355
- m-aminothiophenol
- UNII-C28JQS4Q5M
- AKOS005207015
- AC-10867
- MFCD00007791
- EN300-82398
- FT-0614900
- NS00027305
- C28JQS4Q5M
- SCHEMBL61220
- W-107447
- InChI=1/C6H7NS/c7-5-2-1-3-6(8)4-5/h1-4,8H,7H2
- 3-Aminothiophenol, 96%
- PS-3256
- 22948-02-3
- EINECS 245-344-4
- DTXSID00177488
- AMMONIUMHEPTADECAFLUORO-1-OCTANESULFONATE
- CS-W013510
- AT20842
- A1852
- DB-046030
-
- MDL: MFCD00007791
- Inchi: 1S/C6H7NS/c7-5-2-1-3-6(8)4-5/h1-4,8H,7H2
- InChI Key: KFFUEVDMVNIOHA-UHFFFAOYSA-N
- SMILES: S([H])C1=C([H])C([H])=C([H])C(=C1[H])N([H])[H]
Computed Properties
- Exact Mass: 125.03000
- Monoisotopic Mass: 125.02992
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 74.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 27
- Tautomer Count: 9
- XLogP3: 0.5
Experimental Properties
- Color/Form: Light yellow to yellowish brown liquid 2. density (g/ml, 25/4 ℃)
- Density: 1.179 g/mL at 25 °C(lit.)
- Melting Point: 97 C
- Boiling Point: 190°C/16mmHg(lit.)
- Flash Point: Fahrenheit: 174.2 ° f < br / > Celsius: 79 ° C < br / >
- Refractive Index: n20/D 1.656(lit.)
- Water Partition Coefficient: Soluble in water.
- PSA: 64.82000
- LogP: 2.13870
- Sensitiveness: Stench
3-Aminothiophenol Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H302,H312,H314,H332
- Warning Statement: P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 3267 8/PG 2
- WGK Germany:3
- Hazard Category Code: 20/21/22-34
- Safety Instruction: S26-S27-S36/37/39-S45-S25
-
Hazardous Material Identification:
- Hazard Level:8
- PackingGroup:II
- Risk Phrases:R34
- Packing Group:III
- Packing Group:III
- HazardClass:8
- Safety Term:8
- Storage Condition:Keep away from high temperature, sparks, flames and fire sources. Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
3-Aminothiophenol Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
3-Aminothiophenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25473-25g |
3-Aminothiophenol, 97% |
22948-02-3 | 97% | 25g |
¥5581.00 | 2023-03-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A75840-25g |
3-Aminobenzenethiol |
22948-02-3 | 98% | 25g |
¥302.0 | 2023-09-08 | |
Chemenu | CM342652-5g |
3-Aminothiophenol |
22948-02-3 | 95%+ | 5g |
$100 | 2022-06-11 | |
Enamine | EN300-82398-0.25g |
3-aminobenzene-1-thiol |
22948-02-3 | 93% | 0.25g |
$19.0 | 2024-05-21 | |
Enamine | EN300-82398-5.0g |
3-aminobenzene-1-thiol |
22948-02-3 | 93% | 5.0g |
$101.0 | 2024-05-21 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A107495-100g |
3-Aminothiophenol |
22948-02-3 | 97% | 100g |
¥1482.90 | 2023-09-04 | |
Apollo Scientific | OR1010-5g |
3-Aminothiophenol |
22948-02-3 | 97% | 5g |
£18.00 | 2023-09-02 | |
Enamine | EN300-82398-0.5g |
3-aminobenzene-1-thiol |
22948-02-3 | 93% | 0.5g |
$23.0 | 2024-05-21 | |
TRC | A630613-500mg |
3-Aminothiophenol |
22948-02-3 | 500mg |
$ 75.00 | 2022-06-07 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A1852-25G |
3-Aminobenzenethiol |
22948-02-3 | >97.0%(GC)(T) | 25g |
¥990.00 | 2024-04-17 |
3-Aminothiophenol Suppliers
3-Aminothiophenol Related Literature
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1. Helical thiaza[2.2]metacyclophanes. Synthesis, structure, circular dichroism, absolute configurationDirk Müller,Marc B?hme,Martin Nieger,Kari Rissanen,Fritz V?gtle J. Chem. Soc. Perkin Trans. 1 1996 2937
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Seongyong Kim,Kohei Imura,Minwoo Lee,Tetsuya Narushima,Hiromi Okamoto,Dae Hong Jeong Phys. Chem. Chem. Phys. 2013 15 4146
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Jonathan T. Stoffel,Kimberly T. Riordan,Emily Y. Tsui Chem. Commun. 2021 57 12488
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A. Pareek,G. N. Ankah,S. Cherevko,P. Ebbinghaus,K. J. J. Mayrhofer,A. Erbe,F. U. Renner RSC Adv. 2013 3 6586
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Xin-Dong Jiang,Jian Zhang,Xiangmin Shao,Weili Zhao Org. Biomol. Chem. 2012 10 1966
Additional information on 3-Aminothiophenol
Professional Introduction to 3-Aminothiophenol (CAS No: 22948-02-3)
3-Aminothiophenol, with the chemical formula C₆H₇NO₂S, is a significant compound in the field of organic synthesis and pharmaceutical chemistry. Its molecular structure combines a thiophene ring with an amino group and a hydroxyl group, making it a versatile intermediate for various applications. This introduction provides an in-depth exploration of 3-Aminothiophenol, its properties, synthesis methods, and recent advancements in its application within the pharmaceutical and materials science domains.
The compound is characterized by its aromatic thiophene core, which imparts unique electronic and steric properties. The presence of both an amino group and a hydroxyl group allows for further functionalization, making it a valuable building block in the synthesis of more complex molecules. In recent years, 3-Aminothiophenol has garnered attention for its role in the development of novel therapeutic agents and advanced materials.
From a synthetic perspective, 3-Aminothiophenol can be prepared through several routes, including nucleophilic substitution reactions on halogenated thiophenes or through reductive amination of corresponding ketones. The choice of synthetic pathway often depends on the desired purity and scale of production. Advanced techniques such as catalytic hydrogenation and transition-metal-catalyzed cross-coupling reactions have been employed to enhance yield and selectivity in its synthesis.
In the pharmaceutical industry, 3-Aminothiophenol serves as a precursor for numerous bioactive molecules. Its structural motifs are frequently incorporated into drug candidates targeting various diseases, including cancer, infectious disorders, and neurodegenerative conditions. For instance, derivatives of 3-Aminothiophenol have been investigated for their potential to inhibit specific enzymes or receptors involved in disease pathways.
Recent research highlights the compound's utility in developing small-molecule inhibitors with high specificity and low toxicity. A notable study published in 2022 demonstrated the efficacy of 3-Aminothiophenol-based inhibitors in targeting protein-protein interactions relevant to cancer progression. The study employed computational modeling to optimize the structure-activity relationships (SAR) of these inhibitors, leading to compounds with improved pharmacokinetic profiles.
Beyond pharmaceuticals, 3-Aminothiophenol has found applications in materials science, particularly in the fabrication of conductive polymers and organic semiconductors. The thiophene ring contributes to electron delocalization, enhancing electrical conductivity while maintaining mechanical flexibility. Researchers have leveraged this property to develop novel organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). These advancements underscore the compound's importance in next-generation electronic devices.
The integration of 3-Aminothiophenol into drug discovery pipelines has been further accelerated by advances in high-throughput screening (HTS) technologies. Automated synthesis platforms enable rapid generation of libraries of 3-Aminothiophenol derivatives, which can be screened for biological activity against diverse targets. This approach has led to the identification of several promising lead compounds that are now undergoing further optimization.
In conclusion, 3-Aminothiophenol (CAS No: 22948-02-3) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features make it an invaluable intermediate for synthesizing complex molecules with therapeutic potential. As research continues to uncover new applications for this compound, its significance in advancing both drug development and technological innovation is expected to grow.
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